N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline

Description

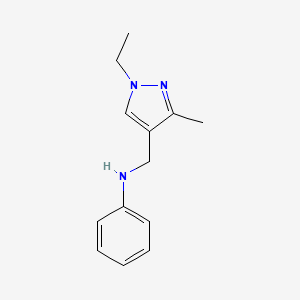

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline (molecular formula: C₁₃H₁₇N₃; molecular weight: 215.30 g/mol) is a substituted aniline derivative featuring a pyrazole core functionalized with ethyl and methyl groups at the 1- and 3-positions, respectively. The aniline moiety is attached via a methylene bridge at the pyrazole’s 4-position . This compound is synthesized through reductive amination or condensation reactions, as evidenced by protocols involving NaBH₄ reduction of intermediates like 1-phenylsulfonyl-1H-pyrazol-4-yl-methyleneaniline derivatives .

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-3-16-10-12(11(2)15-16)9-14-13-7-5-4-6-8-13/h4-8,10,14H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGGVACWPSFQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of the pyrazole reacts with the amine group of aniline to form an imine intermediate, which is subsequently reduced to the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings .

Scientific Research Applications

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

Industry: The compound is used in the development of agrochemicals and materials science applications

Mechanism of Action

The mechanism of action of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The phenylsulfonyl group in compound 7a enhances antiviral activity compared to the ethyl-methyl substitution in the target compound . Methoxy groups (e.g., 3-(4-methoxyphenyl) in ) may alter solubility and metabolic stability .

Synthetic Methodologies :

- The target compound is synthesized via NaBH₄ reduction of Schiff base intermediates , whereas halogenated analogs (e.g., 3-chloro-4-fluoro derivative) require multi-step condensation and halogenation protocols .

Physicochemical Properties: Lipophilicity: The ethyl-methyl substitution in the target compound increases lipophilicity compared to polar analogs like sulfonyl- or methoxy-containing derivatives .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, analyzed using graph set theory (), reveal that the unsubstituted aniline in the target compound forms weaker intermolecular interactions compared to halogenated or methoxy-substituted analogs. For instance, the 3-chloro-4-fluoro derivative () exhibits stronger C–H···F and N–H···Cl interactions, enhancing crystalline stability .

Purity and Classification

- The target compound (95% purity) is classified under C7 (heterocyclic amines) and D5 (agrochemical intermediates) categories, similar to analogs like N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline .

- In contrast, sulfonamide derivatives (e.g., compound 7a) are often categorized under E2 (pharmaceutical intermediates) due to their bioactivity .

Biological Activity

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring and an aniline moiety, this compound has been evaluated for its potential as an antitumor agent , among other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline is C₁₃H₁₇N₃, comprising 13 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. The structure features a 1-ethyl-3-methyl-1H-pyrazole group linked to an aniline group, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research has demonstrated that N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline exhibits several biological activities:

1. Antitumor Activity

- In vitro studies have shown promising results against various cancer cell lines. For instance, derivatives of similar compounds have displayed significant antiproliferative effects, with IC50 values indicating potent activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines .

- A related compound demonstrated CDK2/cyclin E inhibitory activity with an IC50 of 0.98 μM, suggesting that N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline may also act through similar mechanisms .

2. Antiviral Properties

- Compounds with similar pyrazole structures have shown antiviral effects, indicating a broader spectrum of biological activity that warrants further investigation .

3. Anti-inflammatory Effects

- The compound has been studied for its potential anti-inflammatory properties, likely through the modulation of specific molecular targets involved in inflammatory pathways.

Synthesis Methods

The synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with aniline in the presence of a reducing agent. Common methods include:

- Reductive Amination : The aldehyde group of the pyrazole reacts with the amine group of aniline to form an imine intermediate, which is then reduced to yield the desired amine product.

- Optimization for Industrial Production : Industrial methods may employ continuous flow reactors and automated systems to enhance yield and purity .

Case Studies

Several studies have highlighted the biological activities of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline:

Q & A

Q. What are the common synthetic routes for preparing N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, intermediates like 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde may react with aniline derivatives under reducing conditions (e.g., NaBH₄ in THF) to form the target compound . Solvent choice (e.g., DMF vs. acetic acid) and temperature (80–120°C) significantly influence yield and purity . Characterization via NMR and mass spectrometry is critical for verifying structural integrity.

Q. How can researchers confirm the structural identity of this compound?

Key methods include:

- NMR spectroscopy : Compare chemical shifts for the aniline NH₂ (δ 5.2–5.8 ppm) and pyrazole protons (δ 6.8–7.5 ppm) .

- X-ray crystallography : Resolve bond angles and distances, particularly between the pyrazole ring and aniline moiety .

- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₃H₁₇N₃).

Q. What spectroscopic techniques are essential for characterizing its reactivity?

- FT-IR : Identify N-H stretches (~3200–3400 cm⁻¹) and C=N/C=C vibrations in the pyrazole ring (~1500–1600 cm⁻¹) .

- UV-Vis : Monitor electronic transitions influenced by the conjugated pyrazole-aniline system.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

Contradictions in reported yields (e.g., 60% vs. 85%) may arise from solvent polarity, catalyst loading (e.g., 5 mol% Pd/C), or reaction time. Design of Experiments (DoE) can optimize parameters. For example, replacing THF with DMF may enhance solubility but risk side reactions; kinetic studies using HPLC can track intermediate stability .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular docking : Evaluate binding affinity to biological targets (e.g., kinases) using software like AutoDock Vina. Pyrazole and aniline moieties often interact with hydrophobic pockets .

- DFT calculations : Predict electron density distribution to guide functionalization (e.g., adding electron-withdrawing groups to enhance electrophilicity) .

Q. How can crystallographic disorder in the pyrazole ring be resolved?

Single-crystal X-ray diffraction may reveal disorder due to rotational flexibility. Refinement protocols (e.g., SHELXL) can model alternative conformers. For example, reports a mean (C–C) bond length deviation of 0.007 Å, requiring iterative refinement to reduce R-factors below 0.07 .

Q. What strategies address contradictions in biological activity data?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may stem from cell line variability or assay conditions. Standardize protocols using MTT assays across multiple cell lines (e.g., HeLa, MCF-7) and validate via Western blotting for apoptosis markers (e.g., caspase-3) .

Q. How can regioselectivity challenges during functionalization be mitigated?

The pyrazole ring’s electron-rich C4 position is prone to electrophilic substitution. Directed ortho-metalation (DoM) using LDA or Grignard reagents can selectively functionalize the aniline moiety. Monitor reaction progress via LC-MS to avoid over-substitution .

Methodological Tables

Table 1: Common Synthetic Conditions and Outcomes

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| NaBH₄, THF | THF | 25 | 72 | 98 | |

| LiAlH₄, DMF | DMF | 80 | 85 | 95 | |

| Pd/C, H₂ (1 atm) | EtOAc | 50 | 60 | 90 |

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.2 (pyrazole H), δ 5.6 (NH₂) | |

| X-ray Diffraction | Bond angle N-C-C: 112.5° | |

| HRMS (ESI+) | m/z 226.1445 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.